molecular formula C5H3BrFNO B1445794 2-Bromo-6-fluoropyridin-3-ol CAS No. 1256822-94-2

2-Bromo-6-fluoropyridin-3-ol

Cat. No. B1445794
M. Wt: 191.99 g/mol
InChI Key: DRIUDLUPZZLSBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-fluoropyridin-3-ol (2-Br-6-F-Pyr-3-ol) is a halogenated organic compound belonging to the group of pyridines. It is a colorless solid substance, with a molecular formula of C5H4BrFO. This compound has been studied extensively, due to its potential applications in the fields of chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Synthesis and Chemical Reactivity

2-Bromo-6-fluoropyridin-3-ol serves as a versatile intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds. Its unique structure, featuring both bromo and fluoro substituents, makes it suitable for nucleophilic substitution reactions, contributing to the synthesis of complex organic molecules. For instance, its utilization in Suzuki reactions leads to the formation of disubstituted fluoropyridines, which can be further converted into pyridones, showcasing its versatility in creating biologically active compounds and materials with potential pharmaceutical applications (Sutherland & Gallagher, 2003).

Radiolabeling and Imaging Agents

The compound also finds application in the field of radiopharmaceuticals, where it is used in the synthesis of fluorine-18 labeled compounds. Such compounds are crucial in positron emission tomography (PET) imaging, providing insights into various biological processes in vivo. The ability to introduce fluorine-18 into pyridine rings through reactions involving 2-bromo-6-fluoropyridin-3-ol derivatives expands the toolkit for developing novel PET imaging agents, which are instrumental in diagnosing and monitoring diseases such as cancer and neurological disorders (Pauton et al., 2019).

properties

IUPAC Name

2-bromo-6-fluoropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFNO/c6-5-3(9)1-2-4(7)8-5/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIUDLUPZZLSBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-fluoropyridin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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